molecular formula C20H23IN4O3S B2719405 1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1049785-85-4

1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2719405
CAS No.: 1049785-85-4
M. Wt: 526.39
InChI Key: PZBYZXVJSDHXLG-UHFFFAOYSA-N
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Description

1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a carbamimidothioate group, and a 3,4-dimethoxybenzamido moiety. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carbamimidothioate Group: This step involves the reaction of the indole derivative with thiocarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3,4-Dimethoxybenzamido Moiety: The final step involves the coupling of the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can be compared with other similar compounds, such as:

    1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indole-3-carboxamide: Similar structure but different functional group, leading to different biological activities.

    3,4-Dimethoxybenzamido derivatives: Compounds with similar benzamido moiety but different core structures, resulting in varied properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S.HI/c1-26-16-8-7-13(11-17(16)27-2)19(25)23-9-10-24-12-18(28-20(21)22)14-5-3-4-6-15(14)24;/h3-8,11-12H,9-10H2,1-2H3,(H3,21,22)(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBYZXVJSDHXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N)OC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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